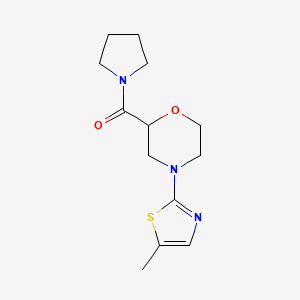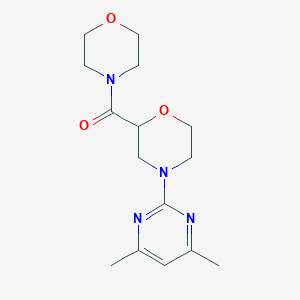![molecular formula C17H23N7O2 B12263438 4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12263438.png)
4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring substituted with a pyrimidine-piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring.
Scientific Research Applications
4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myelogenic leukemia.
NVP-BGJ398: A selective inhibitor of fibroblast growth factor receptor tyrosine kinases.
PD173074: A selective tyrosine kinase inhibitor of fibroblast growth factor receptor-3 (FGFR3).
Uniqueness
4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a morpholine ring with a pyrimidine-piperazine moiety sets it apart from other similar compounds, providing unique opportunities for drug development and research.
Properties
Molecular Formula |
C17H23N7O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C17H23N7O2/c1-25-16-2-3-18-17(21-16)24-6-4-22(5-7-24)14-12-15(20-13-19-14)23-8-10-26-11-9-23/h2-3,12-13H,4-11H2,1H3 |
InChI Key |
SCDILOZBANVSKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3-phenylpropan-1-one](/img/structure/B12263358.png)
![N-[1-(quinolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12263369.png)
![2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B12263372.png)
![ethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12263376.png)
![4-bromo-1-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12263384.png)
![2-Chloro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]pyridine](/img/structure/B12263387.png)
![1-(3,4-Dihydroxyphenyl)-2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}ethanone](/img/structure/B12263394.png)
![Sodium 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetate](/img/structure/B12263401.png)

![1-(Propan-2-yl)-4-[4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B12263418.png)
![4-ethyl-3-[2-(5-methyl-1H-imidazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B12263425.png)
![4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12263431.png)
![4-chloro-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12263435.png)
